molecular formula C36H30Br2CoP2 B081140 Dibromobis(triphenylphosphine)cobalt CAS No. 14126-32-0

Dibromobis(triphenylphosphine)cobalt

Cat. No.: B081140
CAS No.: 14126-32-0
M. Wt: 743.3 g/mol
InChI Key: SQDIBELOLPISAF-UHFFFAOYSA-L
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Description

Dibromobis(triphenylphosphine)cobalt, with the chemical formula CoBr₂(PPh₃)₂ and CAS number 14126-32-0, is a cobalt(II) complex featuring two bromide ligands and two triphenylphosphine (PPh₃) ligands in a tetrahedral geometry. This compound is notable for its role in catalysis and coordination chemistry, particularly in oxidation reactions and as a precursor for synthesizing cobalt-based nanomaterials . Its synthesis typically involves the reaction of cobalt(II) salts with triphenylphosphine in ethanol, followed by pyrolysis under inert conditions .

Properties

CAS No.

14126-32-0

Molecular Formula

C36H30Br2CoP2

Molecular Weight

743.3 g/mol

IUPAC Name

dibromocobalt;triphenylphosphane

InChI

InChI=1S/2C18H15P.2BrH.Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2

InChI Key

SQDIBELOLPISAF-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Co+2].[Br-].[Br-]

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Co](Br)Br

Other CAS No.

14126-32-0
172030-06-7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibromobis(triphenylphosphine)cobalt can be synthesized through the reaction of cobalt(II) bromide with triphenylphosphine. The typical procedure involves dissolving cobalt(II) bromide in a suitable solvent such as dichloromethane, followed by the addition of triphenylphosphine. The reaction mixture is then stirred at room temperature, leading to the formation of the desired complex .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and controlled environments ensures the consistent quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Dibromobis(triphenylphosphine)cobalt undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction can produce cobalt(I) species .

Mechanism of Action

The mechanism by which dibromobis(triphenylphosphine)cobalt exerts its effects involves the coordination of the cobalt center with various substrates. The triphenylphosphine ligands stabilize the cobalt center, allowing it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the cobalt center facilitates the addition of hydrogen to unsaturated substrates .

Comparison with Similar Compounds

Comparison with Similar Cobalt Compounds

Structural Analogues with Modified Phosphine Ligands

Several cobalt complexes share structural similarities but differ in phosphine ligand substituents:

  • Cobalt, dibromobis[tris(3-methylphenyl)phosphine]- (CAS 49651-10-7) : A single methyl group at the 3-position offers moderate steric effects, balancing reactivity and stability .
Table 1: Structural and Regulatory Comparison of Cobalt Complexes
Compound (CAS) Substituents on Phosphine Regulatory Status (Prohibited Use) Key Applications
14126-32-0 (CoBr₂(PPh₃)₂) None (PPh₃) Yes Oxidation catalysis
69198-43-2 3,5-dimethylphenyl Yes Material synthesis
49651-10-7 3-methylphenyl Yes Under investigation

Electronic and Magnetic Properties

Cobalt(II) complexes exhibit varying magnetic moments depending on the ligand environment. For example:

  • CoBr₂(PPh₃)₂ has a reported magnetic moment of ~2.2 Bohr Magnetons (B.M.), consistent with high-spin cobalt(II) in a tetrahedral geometry .
  • Complexes with stronger field ligands (e.g., NO₃⁻ or SCN⁻) show lower magnetic moments due to ligand-induced spin-state changes .

Comparison with Nickel Analogue: Dibromobis(triphenylphosphine)nickel(II)

The nickel analogue, NiBr₂(PPh₃)₂ (CAS 14126-37-5), shares a similar structure but differs in metal center and applications:

Table 2: Cobalt vs. Nickel Dibromobis(triphenylphosphine) Complexes
Property CoBr₂(PPh₃)₂ NiBr₂(PPh₃)₂
Molecular Weight ~743.07 (estimated) 743.07
Melting Point Not reported 219–223 °C
Catalytic Applications Oxidation of PPh₃ Cross-coupling reactions
Regulatory Status Prohibited Prohibited
  • Electronic Effects : Nickel(II) is a d⁸ metal, favoring square planar geometries in certain conditions, whereas cobalt(II) (d⁷) typically adopts tetrahedral or octahedral geometries.
  • Catalytic Behavior : CoBr₂(PPh₃)₂ excels in oxidation catalysis (e.g., converting PPh₃ to PPh₃O with 95% yield ), while NiBr₂(PPh₃)₂ is preferred for Suzuki and Stille couplings .

Comparison with Other Metal-Phosphine Complexes

Copper and Zinc Complexes

  • Dibromobis(triphenylphosphine oxide)copper(II) : Exhibits a distorted tetrahedral structure and lower Lewis acidity compared to cobalt analogues, limiting its use in redox catalysis .
  • Dibromobis(triphenylphosphine oxide)zinc(II) : A diamagnetic complex with applications in materials science, contrasting with the paramagnetic cobalt system .

Environmental and Regulatory Considerations

All cobalt and nickel dibromobis(triphenylphosphine) complexes are restricted under industrial guidelines due to toxicity concerns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibromobis(triphenylphosphine)cobalt
Reactant of Route 2
Reactant of Route 2
Dibromobis(triphenylphosphine)cobalt

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